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molecular formula C12H14O3 B1473552 4-(Cyclobutyl(hydroxy)methyl)benzoic acid CAS No. 1393126-13-0

4-(Cyclobutyl(hydroxy)methyl)benzoic acid

Cat. No. B1473552
M. Wt: 206.24 g/mol
InChI Key: INAKYAPAUZVAFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859591B2

Procedure details

To a flask containing ethyl 4-(cyclobutyl(hydroxy)methyl)benzoate (530 mg, 2.26 mmol) was added tetrahydrofuran (5.60 mL), water (5.60 mL), and methanol (5.60 mL). Lithium hydroxide monohydrate (475 mg, 11.3 mmol) was then added. The suspension was stirred at room temperature for 18 hours. The reaction was quenched with 1 N hydrochloric acid to pH 3 and extracted three times with ethyl acetate. The combined organic layers were dried over sodium sulfate, filtered, and concentrated to give 490 mg of crude material. Purification by silica gel flash chromatography (0-20% ethyl acetate in heptane) afforded 4-(cyclobutyl(hydroxy)methyl)benzoic acid (360 mg, 77%) as a white solid. 1H NMR (400 MHz, CDCl3) δ 8.07 (d, J=8.2 Hz, 2H), 7.43 (dd, J=8.0, 1.0 Hz, 2H), 4.67 (d, J=7.6 Hz, 1H), 2.62 (d, J=8.0 Hz, 1H), 2.09-1.98 (m, 2H), 1.91-1.80 (m, 4H). MS (M−1): 205.2.
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
solvent
Reaction Step Two
Name
Lithium hydroxide monohydrate
Quantity
475 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([CH:5]([OH:17])[C:6]2[CH:16]=[CH:15][C:9]([C:10]([O:12]CC)=[O:11])=[CH:8][CH:7]=2)[CH2:4][CH2:3][CH2:2]1.O1CCCC1.O.O.[OH-].[Li+]>CO>[CH:1]1([CH:5]([OH:17])[C:6]2[CH:16]=[CH:15][C:9]([C:10]([OH:12])=[O:11])=[CH:8][CH:7]=2)[CH2:4][CH2:3][CH2:2]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
530 mg
Type
reactant
Smiles
C1(CCC1)C(C1=CC=C(C(=O)OCC)C=C1)O
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
5.6 mL
Type
reactant
Smiles
O
Name
Quantity
5.6 mL
Type
solvent
Smiles
CO
Step Three
Name
Lithium hydroxide monohydrate
Quantity
475 mg
Type
reactant
Smiles
O.[OH-].[Li+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 1 N hydrochloric acid to pH 3
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 490 mg of crude material
CUSTOM
Type
CUSTOM
Details
Purification by silica gel flash chromatography (0-20% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(CCC1)C(C1=CC=C(C(=O)O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 360 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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